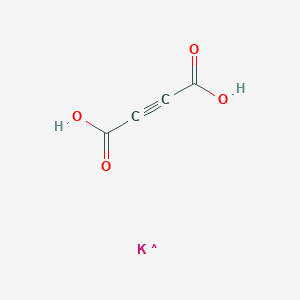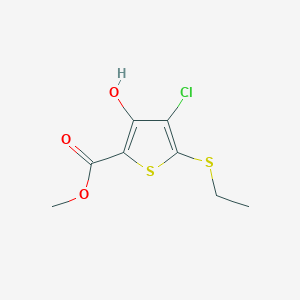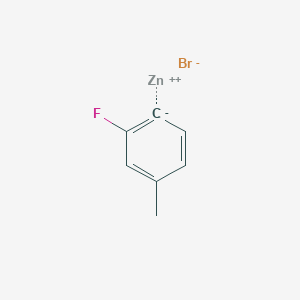
Acetylenedicarboxylic acid potassium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Acetylenedicarboxylic acid potassium can be synthesized by treating α,β-dibromosuccinic acid with potassium hydroxide in methanol or ethanol. The reaction yields potassium bromide and potassium acetylenedicarboxylate. The salts are separated, and the latter is treated with sulfuric acid to obtain acetylenedicarboxylic acid .
Preparation of Potassium Hydroxide Solution: Dissolve 122 g of potassium hydroxide in 700 cc of 95% methyl alcohol.
Reaction with α,β-Dibromosuccinic Acid: Add 100 g of α,β-dibromosuccinic acid to the potassium hydroxide solution and reflux for one hour and fifteen minutes.
Separation of Salts: Cool the reaction mixture, filter, and wash the mixed salts with methyl alcohol.
Precipitation of Acid Potassium Salt: Dissolve the salt mixture in water and add concentrated sulfuric acid to precipitate the acid potassium salt.
Extraction and Drying: Extract the acid salt with ether and dry the crystals over concentrated sulfuric acid in a vacuum desiccator.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of reacting α,β-dibromosuccinic acid with potassium hydroxide, followed by separation, precipitation, and extraction.
化学反応の分析
Types of Reactions
Acetylenedicarboxylic acid potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of this compound .
科学的研究の応用
Acetylenedicarboxylic acid potassium has several scientific research applications:
Chemistry: It is used in the synthesis of dimethyl acetylenedicarboxylate, an important laboratory reagent.
Biology: The compound is used in biochemical research to study enzyme reactions and metabolic pathways.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs.
Industry: This compound is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of acetylenedicarboxylic acid potassium involves its ability to participate in various chemical reactions due to the presence of the acetylenic and carboxylic acid functional groups. These groups allow the compound to undergo oxidation, reduction, and substitution reactions, making it a versatile reagent in organic synthesis .
類似化合物との比較
Similar Compounds
Acetylenedicarboxylic acid: The parent compound from which acetylenedicarboxylic acid potassium is derived.
Dimethyl acetylenedicarboxylate: An ester derivative used as a reagent in organic synthesis.
Potassium hydrogenacetylenedicarboxylate: Another salt form of acetylenedicarboxylic acid.
Uniqueness
This compound is unique due to its specific chemical properties, such as its ability to form strong hydrogen bonds and participate in a wide range of chemical reactions. This makes it a valuable compound in various scientific and industrial applications .
特性
分子式 |
C4H2KO4 |
|---|---|
分子量 |
153.15 g/mol |
InChI |
InChI=1S/C4H2O4.K/c5-3(6)1-2-4(7)8;/h(H,5,6)(H,7,8); |
InChIキー |
PJVDYLASYHLNQS-UHFFFAOYSA-N |
正規SMILES |
C(#CC(=O)O)C(=O)O.[K] |
関連するCAS |
14341-52-7 928-04-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid](/img/structure/B12063959.png)


![5-acetamido-2-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12063992.png)
![Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12063996.png)





![5-[[4-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[2-[[2-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B12064037.png)
![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide](/img/structure/B12064041.png)

